5-Prop-2-ynylpyrrolidin-2-one

Beschreibung

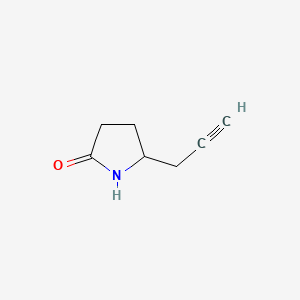

5-Prop-2-ynylpyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a propargyl (prop-2-ynyl) substituent at the 5-position of the lactam ring. Pyrrolidin-2-one, a five-membered lactam, serves as a versatile scaffold in medicinal chemistry and materials science due to its conformational rigidity and hydrogen-bonding capabilities. The propargyl group introduces a reactive alkyne moiety, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and other alkyne-specific transformations.

Eigenschaften

CAS-Nummer |

196716-19-5 |

|---|---|

Molekularformel |

C7H9NO |

Molekulargewicht |

123.155 |

IUPAC-Name |

5-prop-2-ynylpyrrolidin-2-one |

InChI |

InChI=1S/C7H9NO/c1-2-3-6-4-5-7(9)8-6/h1,6H,3-5H2,(H,8,9) |

InChI-Schlüssel |

AGYBTLLNMAQGLI-UHFFFAOYSA-N |

SMILES |

C#CCC1CCC(=O)N1 |

Synonyme |

2-Pyrrolidinone,5-(2-propynyl)-(9CI) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Prop-2-ynylpyrrolidin-2-one can be achieved through several methods. One classical approach involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another method includes the ring contraction and deformylative functionalization of piperidine derivatives . This process involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production of this compound often utilizes cost-effective and scalable methods. The use of simple and inactivated cyclic amines as substrates, along with air-stable and low-cost copper salts as promoters, makes this approach attractive for large-scale production . Additionally, non-poisonous and cost-effective oxidants like Oxone are employed to ensure safety and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

5-Prop-2-ynylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like Oxone, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include pyrrolidine-2-carbaldehyde, carboxylic acids, and various substituted pyrrolidinones .

Wissenschaftliche Forschungsanwendungen

5-Prop-2-ynylpyrrolidin-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Prop-2-ynylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, docking analyses suggest binding to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The compound’s versatility allows it to interact with various biological targets, contributing to its diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The 5-position of pyrrolidin-2-one is a critical site for functionalization. Below is a detailed comparison of 5-Prop-2-ynylpyrrolidin-2-one with structurally related compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of 5-Substituted Pyrrolidin-2-one Derivatives

Key Comparative Analysis:

Reactivity :

- The propargyl group in this compound enables alkyne-specific reactions, such as cycloadditions, which are absent in analogs with inert substituents (e.g., isopropyl in ). This reactivity is critical for applications in bioconjugation and materials science.

- By contrast, the trityloxymethyl group () is sterically hindered, making it suitable for temporary protection of reactive sites during synthesis.

Physicochemical Properties: Hydrophobicity: The propargyl group’s linear structure and low polarity may reduce aqueous solubility compared to hydroxyl- or amino-substituted derivatives (e.g., ). Electron Effects: Substituents like methanesulfonylphenyl () and methoxyphenyl () introduce electron-withdrawing or donating groups, altering electronic density and reactivity of the lactam ring.

Synthesis: Bulky groups (e.g., trityloxymethyl in ) are used for regioselective protection, while propargyl derivatives serve as clickable handles for modular synthesis.

Research Findings and Data Trends

- Synthetic Utility : Propargyl-substituted lactams are prized for their role in Huisgen cycloaddition, enabling rapid assembly of complex molecules. This contrasts with the isopropyl analog (), which lacks such functional versatility.

- Biological Activity : Derivatives with aromatic or polar substituents (e.g., ) exhibit enhanced interaction with biomacromolecules, whereas alkyl-substituted variants () are typically inert.

- Thermal Stability : The propargyl group’s triple bond may confer lower thermal stability compared to saturated substituents, though experimental data is needed for confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.